Ac-LETD-CHO
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Overview
Description
Ac-LETD-CHO is a synthetic peptide inhibitor known for its specific inhibition of caspase-8, a crucial enzyme in the apoptosis pathway. The compound has the chemical formula C₂₁H₃₄N₄O₁₀ and a molecular weight of 502.52 g/mol . It is widely used in scientific research, particularly in studies related to apoptosis and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-LETD-CHO is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ac-LETD-CHO primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. The aldehyde group in this compound can undergo oxidation to form carboxylic acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aldehyde group to a carboxylic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments from hydrolysis and carboxylic acids from oxidation .
Scientific Research Applications
Ac-LETD-CHO is extensively used in scientific research due to its ability to inhibit caspase-8. Some of its applications include:
Cancer Research: This compound is used to study the role of caspase-8 in apoptosis and its implications in cancer therapy.
Neuroprotection: The compound has been shown to protect neuronal cells from hyperglycemia-induced apoptosis, making it a potential candidate for studying diabetic neuropathy.
Drug Resistance Studies: This compound is used to assess drug resistance in cancer cells by inhibiting caspase-8 activity.
Mechanism of Action
Ac-LETD-CHO exerts its effects by specifically inhibiting caspase-8, an enzyme involved in the initiation of apoptosis. The compound binds to the active site of caspase-8, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This inhibition is highly specific, with an IC50 value of 6.71 nM .
Comparison with Similar Compounds
Similar Compounds
Ac-IETD-CHO: Another caspase-8 inhibitor with a similar mechanism of action.
Ac-DEVD-CHO: A caspase-3 inhibitor used in apoptosis research.
Ac-LEHD-CHO: A caspase-9 inhibitor with applications in apoptosis studies.
Uniqueness
Ac-LETD-CHO is unique due to its high specificity for caspase-8, making it a valuable tool for studying the role of this enzyme in apoptosis. Its specificity and potency distinguish it from other caspase inhibitors .
Properties
Molecular Formula |
C21H34N4O10 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1 |
InChI Key |
USINUJSKVDJANL-ACDVHTNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origin of Product |
United States |
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